molecular formula C10H12O4 B8586572 4-(2-Hydroxyethoxy)-3-methyl-benzoic acid

4-(2-Hydroxyethoxy)-3-methyl-benzoic acid

Cat. No. B8586572
M. Wt: 196.20 g/mol
InChI Key: VULAJLHZTLKRTG-UHFFFAOYSA-N
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Patent
US09181273B2

Procedure details

To a solution of methyl 4-(2-hydroxyethoxy)-3-methyl-benzoate (1.87 g, 8.9 mmol) in dioxane (16 mL) was added 1N NaOH (5 mL) and the reaction mixture was heated at 70° C. for 18 hours. 5M NaOH (0.5 ml) was added and the reaction was stirred at 70° C. for 22 hours. The reaction mixture was cooled and solvent was concentrated in vacuo and the crude residue was dissolved in water (20 mL) and extracted with ethyl acetate (2×20 mL). The aqueous layer was acidified with 1 M HCl solution and extracted with ethyl acetate (2×20 mL). The organics were separated, dried with Na2SO4 and concentrated in vacuo to give 4-(2-hydroxyethoxy)-3-methyl-benzoic acid (0.77 g, 44%) as a white solid. ESI-MS m/z calc. 196.1. found 197.0 (M+1)+; Retention time: 0.72 minutes (3 min run). 1H NMR (400 MHz, DMSO) δ 12.51 (s, 1H), 7.96-7.49 (m, 2H), 7.00 (d, J=8.6 Hz, 1H), 4.87 (t, J=5.4 Hz, 1H), 4.06 (t, J=5.0 Hz, 2H), 3.75 (q, J=5.1 Hz, 2H), 2.17 (d, J=20.3 Hz, 3H).
Name
methyl 4-(2-hydroxyethoxy)-3-methyl-benzoate
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[CH:7][C:6]=1[CH3:15].[OH-].[Na+]>O1CCOCC1>[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[CH3:15] |f:1.2|

Inputs

Step One
Name
methyl 4-(2-hydroxyethoxy)-3-methyl-benzoate
Quantity
1.87 g
Type
reactant
Smiles
OCCOC1=C(C=C(C(=O)OC)C=C1)C
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 70° C. for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
solvent was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the crude residue was dissolved in water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×20 mL)
CUSTOM
Type
CUSTOM
Details
The organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
OCCOC1=C(C=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.